molecular formula C20H17N3O3S2 B2692979 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-79-0

4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2692979
CAS No.: 863594-79-0
M. Wt: 411.49
InChI Key: POXQPOAKHKMAGX-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy and a methyl group The compound also includes a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methyl-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzenesulfonamide: A structural isomer with the thiazole ring fused at a different position.

    4-methoxy-3-methyl-N-(3-(benzothiazol-2-yl)phenyl)benzenesulfonamide: A similar compound with a benzothiazole moiety instead of thiazolo[5,4-b]pyridine.

Uniqueness

The unique combination of the thiazolo[5,4-b]pyridine moiety with the sulfonamide group and the specific substitution pattern on the benzene ring gives this compound distinct chemical and biological properties. This uniqueness can be leveraged in the design of new drugs with improved efficacy and selectivity.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-11-16(8-9-18(13)26-2)28(24,25)23-15-6-3-5-14(12-15)19-22-17-7-4-10-21-20(17)27-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXQPOAKHKMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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